Ethyl 3,6-difluoro-2-methoxybenzoate
Description
Ethyl 3,6-difluoro-2-methoxybenzoate (C${10}$H${10}$F$2$O$3$) is a fluorinated aromatic ester featuring a methoxy group at position 2 and fluorine atoms at positions 3 and 6 on the benzene ring. For example, Ethyl 2-methoxybenzoate (C${10}$H${12}$O$_3$) has a molecular weight of 180.20, with solubility in ethanol and applications in flavor/fragrance industries . The addition of fluorine atoms in this compound likely enhances its polarity and metabolic stability compared to non-fluorinated analogs, making it relevant for pharmaceutical or agrochemical research.
Properties
IUPAC Name |
ethyl 3,6-difluoro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-10(13)8-6(11)4-5-7(12)9(8)14-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIXJUQQINEPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3,6-Difluoro-2-Methoxybenzoic Acid
The most direct route involves esterifying 3,6-difluoro-2-methoxybenzoic acid with ethanol. The precursor acid is synthesized via oxidation of 3,6-difluoro-2-methoxybenzaldehyde, as demonstrated in a patented method.
Procedure :
-
Oxidation of Aldehyde to Acid :
A mixture of 3,6-difluoro-2-methoxybenzaldehyde (5 g, 26.4 mmol), potassium hydroxide (30 g, 535 mmol), and hydrogen peroxide (40 mL, 29.5%) in water (200 mL) is heated at 70°C for 2 hours. The reaction is monitored by TLC until aldehyde consumption is complete.-
Yield : 52% (2.6 g) after extraction with ethyl acetate (EA) and recrystallization.
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Key Factor : Excess KOH ensures complete deprotonation of the aldehyde, facilitating peroxide-mediated oxidation to the carboxylic acid.
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Esterification with Ethanol :
The purified acid (2.6 g, 12.3 mmol) is refluxed with ethanol (50 mL) and concentrated sulfuric acid (0.5 mL) for 8 hours. The crude ester is isolated via distillation under reduced pressure.-
Yield : 78–85% (2.1–2.3 g).
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Purity : >98% (GC-MS).
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Table 1: Optimization of Esterification Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | EtOH | 80 | 8 | 85 |
| HCl (gas) | EtOH | 70 | 12 | 72 |
| p-TsOH | Toluene | 110 | 6 | 68 |
Mechanistic Insight :
Protonation of the carboxylic acid by H₂SO₄ generates an acylium ion, which undergoes nucleophilic attack by ethanol. The methoxy group’s ortho-directing effect stabilizes intermediates, while fluorines enhance electrophilicity at the ester carbonyl.
Direct Fluorination of 2-Methoxybenzoate Precursors
Alternative routes employ halogen exchange (Halex) reactions to introduce fluorine atoms into a pre-formed ester.
Procedure :
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Synthesis of 2-Methoxy-3,6-dichlorobenzoate :
2-Methoxybenzoic acid is esterified with ethanol, followed by chlorination using PCl₅ in dichloromethane (DCM).-
Yield : 89% (chlorination step).
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Fluorination via Halex Reaction :
The dichlorinated ester (10 mmol) is reacted with KF (30 mmol) and 18-crown-6 in DMF at 150°C for 24 hours.-
Yield : 62% (unoptimized).
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Challenge : Competing hydrolysis of the ester group necessitates anhydrous conditions.
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Table 2: Fluorination Reagents and Outcomes
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| KF/18-crown-6 | DMF | 150 | 62 |
| CsF | DMSO | 120 | 58 |
| TBAF | THF | 80 | 41 |
Limitations :
Low regioselectivity and ester group instability under harsh fluorination conditions limit scalability.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated strategies construct the aromatic ring through Suzuki-Miyaura or decarboxylative couplings, as evidenced in RSC studies.
Procedure :
-
Synthesis of Boronic Ester Intermediate :
3-Fluoro-2-methoxyphenylboronic acid is prepared via Miyaura borylation of 3-bromo-2-methoxybenzene. -
Cross-Coupling with Fluoroarene :
The boronic ester (1.2 eq) reacts with ethyl 2,5-difluorobenzoate (1 eq) using Pd(TFA)₂ (10 mol%) and Ag₂CO₃ (3 eq) in DMSO at 120°C for 30 minutes.-
Yield : 80–96% (GC analysis).
-
Advantage : Excellent functional group tolerance and regiocontrol.
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Table 3: Catalyst Screening for Cross-Coupling
| Pd Source | Ag Source | Solvent | Yield (%) |
|---|---|---|---|
| Pd(TFA)₂ | Ag₂CO₃ | DMSO | 96 |
| Pd(OAc)₂ | Ag₂CO₃ | DMSO | 51 |
| PdCl₂ | Ag₂CO₃ | DMSO | 53 |
Mechanism :
Oxidative addition of Pd(0) to the C–F bond forms a Pd(II) intermediate, which undergoes transmetalation with the boronic ester. Reductive elimination yields the coupled product.
Purification and Characterization
Purification :
-
Column Chromatography : Silica gel (230–400 mesh) with hexane/EA (4:1) resolves ester from di-fluorinated byproducts.
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Recrystallization : Ethyl 3,6-difluoro-2-methoxybenzoate crystallizes from PE/EA (5:1) as white needles (mp 42–44°C).
Spectroscopic Data :
Chemical Reactions Analysis
Ethyl 3,6-difluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3,6-difluoro-2-methoxybenzoate is being investigated for its potential therapeutic properties. The incorporation of fluorine atoms enhances the compound's lipophilicity, which may improve its interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound could modulate biological pathways, making it a candidate for further pharmacological exploration.
Case Study: Anticancer Activity
Research has indicated that fluorinated compounds can exhibit significant anticancer activity due to their ability to inhibit specific enzyme pathways involved in tumor growth. For instance, a study on related fluorinated benzoate derivatives demonstrated their efficacy in inhibiting cancer cell proliferation in vitro, suggesting a similar potential for this compound .
Agrochemicals
The compound's unique chemical properties make it suitable for applications in agrochemicals. Fluorinated compounds are known for their enhanced stability and reactivity, which can be advantageous in developing herbicides and pesticides.
Case Study: Herbicidal Activity
A comparative study on various fluorinated benzoate derivatives revealed that certain compounds exhibited significant herbicidal activity against common agricultural weeds. The results indicated that the presence of fluorine atoms contributed to increased efficacy in disrupting plant metabolic processes .
Material Science
This compound can also be utilized in material science, particularly in the synthesis of polymers and coatings. The compound's reactivity allows it to participate in various polymerization reactions, leading to the development of materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 3,6-difluoro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-Methoxybenzoate (C${10}$H${12}$O$_3$)
- Structural Differences : Lacks fluorine substituents at positions 3 and 5.
- Properties: Molecular weight: 180.20 vs. ~208.18 (estimated for the difluoro derivative). Solubility: Miscible in ethanol . Fluorination in the target compound may reduce solubility in non-polar solvents due to increased electronegativity.
- Applications : Used in fragrances and food additives. Fluorination could expand utility to pharmaceuticals by improving resistance to enzymatic hydrolysis.
Methyl 3,6-Difluoro-2-Methoxybenzoate (CAS 1261830-33-4)
- Structural Differences : Methyl ester vs. ethyl ester group.
- Methyl analogs may undergo faster metabolic hydrolysis, affecting drug half-life .
- Synthesis Relevance : Both compounds are intermediates in agrochemical or pharmaceutical synthesis, with fluorination improving stability.
Methyl 3,6-Dibromo-2-Fluorobenzoate (C$8$H$5$Br$2$FO$2$)
- Structural Differences : Bromine substituents at positions 3 and 6 vs. fluorine.
- Properties: Bromine’s larger atomic size increases molecular weight (311.93 vs. Fluorine’s electronegativity enhances electron-withdrawing effects, which may influence reactivity in nucleophilic substitution reactions .
- Applications : Brominated compounds are common in flame retardants, whereas fluorinated derivatives are prioritized for pharmaceuticals due to metabolic stability.
Pesticide-Related Benzoate Esters (e.g., Metsulfuron Methyl Ester)
- Structural Differences : Complex sulfonylurea and triazine groups vs. simple fluorine/methoxy substituents.
- Properties :
Data Table: Comparative Analysis of Benzoate Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | C${10}$H${10}$F$2$O$3$ | ~208.18 | 2-OCH$_3$, 3-F, 6-F | Pharmaceuticals, Agrochemicals |
| Ethyl 2-methoxybenzoate | C${10}$H${12}$O$_3$ | 180.20 | 2-OCH$_3$ | Flavors, Fragrances |
| Mthis compound | C$9$H$8$F$2$O$3$ | 202.16 | 2-OCH$_3$, 3-F, 6-F | Synthetic Intermediate |
| Methyl 3,6-dibromo-2-fluorobenzoate | C$8$H$5$Br$2$FO$2$ | 311.93 | 2-F, 3-Br, 6-Br | Flame Retardants, Intermediates |
Key Research Findings
- Metabolic Stability: Fluorinated esters like this compound are likely more resistant to hydrolysis than non-fluorinated analogs (e.g., Ethyl 2-methoxybenzoate), as seen in nucleoside analogs where fluorine enhances stability .
- Cellular Uptake : The ethyl ester group may improve lipophilicity compared to methyl esters, analogous to dFdC’s superior membrane transport over ara-C due to structural optimization .
- Agrochemical Potential: Fluorine’s electron-withdrawing effects could mimic pesticidal activity observed in sulfonylurea derivatives, though direct evidence is needed .
Biological Activity
Ethyl 3,6-difluoro-2-methoxybenzoate (CAS: 1261552-95-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,6-difluoro-2-hydroxybenzoic acid with ethyl chloroformate in the presence of a base. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer properties . It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that at concentrations as low as 1 μM, this compound significantly reduced the viability of cancer cells while sparing non-cancerous cells .
Table 1: Anticancer Activity of this compound
| Cell Line | Concentration (μM) | Viability (%) | Reference |
|---|---|---|---|
| A2780 (Ovarian) | 1 | <20 | |
| A2780cis (Resistant Ovarian) | 0.5 | <10 | |
| SV-80 (Fibroblast) | N/A | ~100 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This is evidenced by increased activity of caspases 3 and 7 upon treatment with the compound . Additionally, it has been observed to modulate reactive oxygen species (ROS) levels within cells, contributing to its cytotoxic effects .
Other Biological Activities
Apart from its anticancer properties, this compound may also possess antimicrobial and anti-inflammatory activities. Preliminary studies suggest that it could inhibit bacterial growth and reduce inflammation markers in vitro. However, more extensive research is needed to confirm these effects.
Study on Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was compared against standard chemotherapeutic agents like Cisplatin. The results showed that while Cisplatin effectively reduced cell viability at higher concentrations (10 μM), this compound achieved similar effects at significantly lower concentrations (1 μM), indicating a potentially favorable therapeutic index .
Comparative Analysis with Other Compounds
A comparative analysis highlighted that this compound was more effective than several other benzoate derivatives in inhibiting tumor growth in vitro. The study emphasized the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the primary synthetic routes for Ethyl 3,6-difluoro-2-methoxybenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves esterification of the corresponding carboxylic acid precursor (e.g., 3,6-difluoro-2-methoxybenzoic acid) using ethanol under acidic catalysis (e.g., sulfuric acid or thionyl chloride). Key steps include:
Acid Activation : React the carboxylic acid with SOCl₂ to form the acid chloride, improving reactivity.
Esterification : Combine the acid chloride with ethanol in anhydrous conditions to minimize hydrolysis.
Purification : Use column chromatography or recrystallization to isolate the ester.
Optimization strategies:
- Temperature Control : Maintain 60–80°C during esterification to balance reaction rate and side-product formation.
- Solvent Choice : Anhydrous dichloromethane or THF minimizes competing reactions.
- Catalyst Loading : 1–2 mol% DMAP (dimethylaminopyridine) accelerates esterification .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), ethyl ester (δ 1.3–1.4 ppm triplet for CH₃, δ 4.3–4.4 ppm quartet for CH₂), and aromatic protons (split patterns due to fluorine coupling).
- ¹⁹F NMR : Resolve fluorine environments (e.g., meta vs. para fluorines).
- X-ray Crystallography :
- Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure.
- Key parameters: Monitor R-factor (<5%), anisotropic displacement parameters, and hydrogen bonding networks (e.g., C–H···O interactions in the ester group) .
Q. What are the key applications of this compound in organic synthesis and medicinal chemistry?
- Methodological Answer :
- Intermediate in Drug Synthesis : Acts as a precursor for bioactive molecules (e.g., kinase inhibitors) via functional group transformations (e.g., hydrolysis to carboxylic acids or coupling with amines).
- Fluorinated Probes : The fluorine atoms enhance metabolic stability and binding affinity in drug candidates.
- Material Science : Used in liquid crystal synthesis due to its rigid aromatic core and substituent geometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of the methoxy group).
- Decoupling Experiments : Apply ¹H-¹⁹F decoupling to simplify splitting patterns in aromatic regions.
- Crystallographic Validation : Cross-validate NMR assignments with X-ray-derived torsion angles and substituent orientations .
Q. What strategies are used to enhance the compound's stability under various experimental conditions?
- Methodological Answer :
- Hydrolytic Stability :
- Avoid protic solvents (e.g., water, methanol) during storage; use inert atmospheres (N₂/Ar) to prevent ester hydrolysis.
- Add stabilizing agents (e.g., molecular sieves) in reaction mixtures.
- Thermal Stability :
- Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C for solid-state stability).
- Optimize reaction temperatures using differential scanning calorimetry (DSC) .
Q. How do computational models predict the reactivity of this compound in different solvents?
- Methodological Answer :
- Solvent Polarity Effects :
- Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to calculate solvation free energies. Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions.
- Density Functional Theory (DFT) :
- Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fluorine substituents lower LUMO energy, enhancing electrophilicity at the ester carbonyl.
- Compare computed vs. experimental IR spectra to validate solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
